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Compound of Interest

Compound Name: (-)-Camphenilone

Cat. No.: B13416667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (-)-
Camphenilone, a bicyclic monoterpene ketone. The document outlines the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

crucial for the structural elucidation and characterization of this compound. Detailed

experimental protocols are provided to aid in the replication of these analyses.

Introduction to (-)-Camphenilone
(-)-Camphenilone, with the IUPAC name (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a

chiral ketone with a rigid bicyclic framework. Its molecular formula is C₉H₁₄O, and it has a

molecular weight of approximately 138.21 g/mol . The unique stereochemistry and functional

group of (-)-Camphenilone make it a subject of interest in synthetic organic chemistry and as a

chiral building block. Accurate spectroscopic analysis is paramount for its identification and for

ensuring its purity in various applications, including drug development.

Spectroscopic Data
The following sections present the expected spectroscopic data for (-)-Camphenilone,

summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Due to the lack of publicly available experimental ¹H NMR spectra with complete assignments

for (-)-Camphenilone, the following data is based on spectral prediction and analysis of similar

bicyclic systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for (-)-Camphenilone

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 2.5 - 2.7 m -

H4 1.9 - 2.1 m -

H5 (exo) 1.7 - 1.9 m -

H5 (endo) 1.5 - 1.7 m -

H6 (exo) 1.8 - 2.0 m -

H6 (endo) 1.3 - 1.5 m -

H7 (syn) 1.6 - 1.8 d ~10

H7 (anti) 1.1 - 1.3 d ~10

CH₃ (C3-endo) 1.0 - 1.2 s -

CH₃ (C3-exo) 0.9 - 1.1 s -

Note: The predicted values are for a generic instrument and may vary based on the solvent and

magnetic field strength.

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Data for (-)-Camphenilone
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Carbon Atom Chemical Shift (δ, ppm)

C1 45 - 55

C2 (C=O) 215 - 225

C3 40 - 50

C4 35 - 45

C5 20 - 30

C6 25 - 35

C7 30 - 40

CH₃ (C3-endo) 20 - 30

CH₃ (C3-exo) 20 - 30

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of (-)-Camphenilone is the strong absorption due to the

carbonyl (C=O) group.

Table 3: Significant IR Absorption Data for (-)-Camphenilone

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ketone) 1740 - 1750[1][2] Strong

C-H Stretch (sp³ CH, CH₂,

CH₃)
2850 - 3000 Medium to Strong

C-H Bend (CH₂, CH₃) 1370 - 1470 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.
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Table 4: Mass Spectrometry Data for (-)-Camphenilone

m/z Relative Intensity Possible Fragment

138 Moderate [M]⁺ (Molecular Ion)

123 Moderate [M - CH₃]⁺

110 Moderate
[M - C₂H₄]⁺ (from McLafferty

rearrangement)

95 Strong [M - C₃H₇]⁺ or [C₇H₁₁]⁺

81 Strong [C₆H₉]⁺

69 Base Peak [C₅H₉]⁺

67 Strong [C₅H₇]⁺

41 Strong [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for

(-)-Camphenilone.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (-)-Camphenilone in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The solvent should be

chosen based on sample solubility and to avoid signal overlap with the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.
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Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more scans are often required due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
Sample Preparation:

Neat Liquid: If (-)-Camphenilone is a liquid at room temperature, a thin film can be

prepared between two KBr or NaCl plates.

Solution: Alternatively, a dilute solution (1-5%) in a suitable solvent with minimal IR

absorption in the regions of interest (e.g., CCl₄ or CS₂) can be prepared and analyzed in a

liquid cell.

ATR: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method where

a small amount of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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A background spectrum of the empty sample holder or clean ATR crystal should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of (-)-Camphenilone (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (-)-Camphenilone.
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Spectroscopic Analysis Workflow for (-)-Camphenilone

1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Data Analysis & Interpretation

5. Structure Elucidation

(-)-Camphenilone Sample

Dissolve in
Deuterated Solvent Prepare Thin Film / Solution / ATR Dissolve in

Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer GC-MS

Fourier Transform,
Phase & Baseline Correction Background Subtraction Chromatogram & Spectrum Extraction

Chemical Shift Analysis,
Coupling Constant Determination,

Structural Assignment
Functional Group Identification Molecular Ion Identification,

Fragmentation Pattern Analysis

Final Structure of
(-)-Camphenilone

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of (-)-Camphenilone.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive overview for the

characterization of (-)-Camphenilone. The combination of NMR, IR, and MS techniques allows

for an unambiguous structural elucidation. The provided experimental protocols serve as a

foundation for researchers to obtain high-quality spectroscopic data for this and similar bicyclic

monoterpenes. Careful analysis of the chemical shifts, coupling constants, characteristic

infrared absorptions, and mass spectral fragmentation patterns is essential for confirming the

identity and purity of (-)-Camphenilone in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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